Methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride” is a chemical compound with the molecular formula C9H11ClINO2 . It is a powder in physical form . The compound has a molecular weight of 327.55 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10INO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 327.55 .Scientific Research Applications
Synthesis and Chemical Characterization
Research on compounds structurally related to methyl 2-amino-2-(3-iodophenyl)acetate hydrochloride often focuses on their synthesis and chemical characterization. For example, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride highlights the importance of precise reaction conditions to achieve high yields, suggesting that similar methodologies could apply to the compound for efficient production and further applications in pharmaceuticals or material science (Wang Guo-hua, 2008).
Medicinal Chemistry
In medicinal chemistry, structurally similar compounds have been synthesized and evaluated for their potential therapeutic effects. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their anticancer properties, demonstrating significant cytotoxicity against various human tumor cell lines (T. S. Basu Baul et al., 2009). This research avenue suggests that methyl 2-amino-2-(3-iodophenyl)acetate hydrochloride could similarly serve as a precursor or component in the development of novel anticancer agents.
Organic Synthesis and Drug Development
Further applications in organic synthesis and drug development are illustrated by studies on related compounds, where they serve as key intermediates in synthesizing complex molecules with potential pharmaceutical applications. For example, the synthesis of thiosemicarbazides, triazoles, and Schiff bases has been explored for their antihypertensive α-blocking activity, indicating that similar strategies could be employed using methyl 2-amino-2-(3-iodophenyl)acetate hydrochloride to develop new therapeutic agents (B. F. Abdel-Wahab et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDUQSODHODDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.